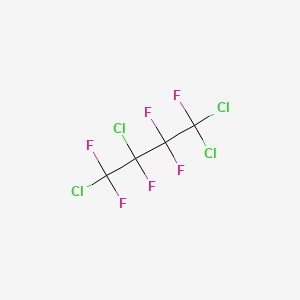

Hexafluoro-1,1,3,4-tetrachlorobutane

Vue d'ensemble

Description

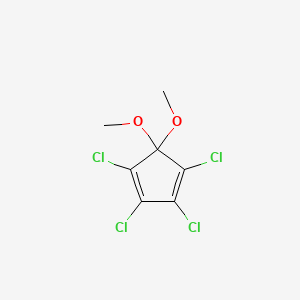

Hexafluoro-1,1,3,4-tetrachlorobutane is a chemical compound with the molecular formula C4Cl4F6 and a molecular weight of 303.85 . It is also known by other names such as 1,1,3,4-Tetrachlorohexafluorobutane .

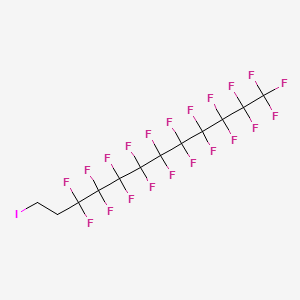

Molecular Structure Analysis

The molecular structure of Hexafluoro-1,1,3,4-tetrachlorobutane consists of 4 carbon atoms, 4 chlorine atoms, and 6 fluorine atoms . The exact arrangement of these atoms in the molecule could not be found in the available resources.Physical And Chemical Properties Analysis

Hexafluoro-1,1,3,4-tetrachlorobutane has a boiling point of 133 °C and a density of 1.736 . Its refractive index is 1.382 .Applications De Recherche Scientifique

1. Toxicity and Safety in Medical Applications

A study investigated the cytotoxicity of impurities in perfluorooctane (PFO) batches used in vitreoretinal surgery, which included hexafluoro-1,2,3,4-tetrachlorobutane. This research is crucial for ensuring the safety of substances used in medical applications, particularly in surgeries (Romano et al., 2021).

2. Environmental Impact and Recovery Technologies

Perfluorocarbons (PFCs), including compounds like hexafluoro-1,1,3,4-tetrachlorobutane, are used in semiconductor manufacturing. Research reviewed their environmental hazards and the technologies for recovering and recycling these compounds from industrial processes, highlighting the significance of managing emissions of greenhouse gases (Tsai, Chen, & Hsien, 2002).

3. Chemical Synthesis and Transformations

Hexafluoro-1,3-butadiene, a related compound, undergoes various thermal reactions including cycloadditions and transformations. This research provides insights into the chemical behavior and potential applications of hexafluoro compounds in synthetic chemistry (Kaz'mina et al., 1993).

4. Applications in Polymer Synthesis

A study described the synthesis of siloxane-containing perfluorocyclobutane (PFCB) aromatic polyethers. These fluorosiloxane polymers are significant for their potential applications in creating thermally stable elastomeric films, showcasing the utility of hexafluoro compounds in polymer science (Smith & Babb, 1996).

5. Industrial Applications and Synthesis Methods

Another study focused on efficient synthesis protocols for hexafluoro-1,3-butadiene, which is used in the semiconductor industry and as a contrast agent in medical imaging. This highlights the industrial and medical relevance of hexafluoro compounds (Ramachandran & Reddy, 2008).

Safety and Hazards

Hexafluoro-1,1,3,4-tetrachlorobutane is classified as an irritant . Safety measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Propriétés

IUPAC Name |

1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl4F6/c5-1(9,4(8,13)14)2(10,11)3(6,7)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVFABYKWZDQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)(F)Cl)(C(F)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962415 | |

| Record name | 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexafluoro-1,1,3,4-tetrachlorobutane | |

CAS RN |

423-38-1 | |

| Record name | Butane, 1,1,3,4-tetrachloro-1,2,2,3,4,4-hexafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,3,4-Tetrachloro-1,2,2,3,4,4-hexafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions Hexafluoro-1,1,3,4-tetrachlorobutane as a potential contributor to undesirable odors in cupcakes supplemented with raw dehydrated potato flour. What are the potential sources of this compound in food processing?

A1: While the research article [] itself doesn't delve into the specific sources of Hexafluoro-1,1,3,4-tetrachlorobutane, its presence in food processing could be attributed to several factors:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-3,3'-diamine](/img/structure/B1329427.png)

![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)